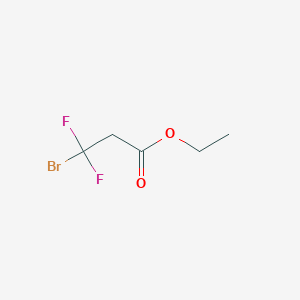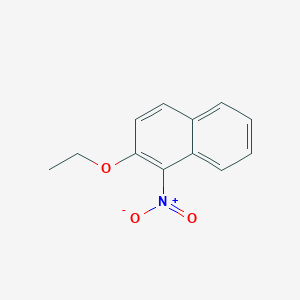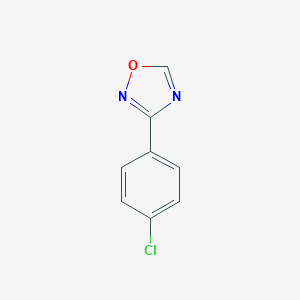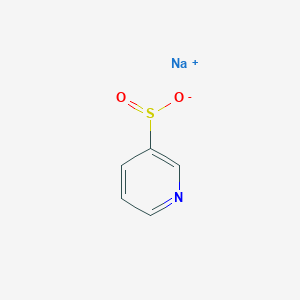
Ethyl 3-bromo-3,3-difluoropropanoate
Vue d'ensemble
Description
Ethyl 3-bromo-3,3-difluoropropanoate is an organic compound with the molecular formula C5H7BrF2O2. It is a colorless liquid that is soluble in common organic solvents such as alcohols and ethers . This compound is primarily used as an intermediate in organic synthesis, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
The synthesis of Ethyl 3-bromo-3,3-difluoropropanoate typically involves the following steps :
Reaction of Ethyl Acetate with Copper(I) Bromide: This reaction produces ethyl bromoacetate.
Reaction of Ethyl Bromoacetate with Trifluoromethyl Ketone: This step yields 3-bromo-3,3-difluoropropanone.
Treatment with Ethanol: The final step involves treating 3-bromo-3,3-difluoropropanone with ethanol to produce this compound.
Analyse Des Réactions Chimiques
Ethyl 3-bromo-3,3-difluoropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Cross-Coupling Reactions: It can undergo halogen-bond-promoted direct cross-coupling with coumarins and quinolinones, leveraging a halogen bond as the pivotal non-covalent interaction.
Reduction Reactions: The compound can be reduced to form different products depending on the reagents and conditions used.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling reactions and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions include difluoroalkylated coumarin and quinolinone derivatives .
Applications De Recherche Scientifique
Ethyl 3-bromo-3,3-difluoropropanoate is widely used in scientific research, particularly in the fields of chemistry and medicine . Some of its applications include:
Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-3,3-difluoropropanoate involves its ability to form halogen bonds, which are crucial for its reactivity in cross-coupling reactions . The bromine and fluorine atoms in the compound play a significant role in these interactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its reactions include the activation of coumarins and quinolinones through halogen bonding .
Comparaison Avec Des Composés Similaires
Ethyl 3-bromo-3,3-difluoropropanoate can be compared with other similar compounds such as:
- Ethyl 3-bromo-3,3-difluoropropionate
- Ethyl 3-bromo-3,3,3-trifluoropropanoate
- Ethyl 2-bromo-3,3-difluoropropanoate
These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific halogen bonding capabilities, which make it particularly useful in cross-coupling reactions .
Propriétés
IUPAC Name |
ethyl 3-bromo-3,3-difluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrF2O2/c1-2-10-4(9)3-5(6,7)8/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEMOTWJONNCFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447699 | |
| Record name | ethyl 3-bromo-3,3-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105836-29-1 | |
| Record name | Propanoic acid, 3-bromo-3,3-difluoro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105836-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-bromo-3,3-difluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-bromo-3,3-difluoropropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(R)-2,2'-Dihydroxy-[1,1'-binaphthalene]-3,3'-dicarboxaldehyde](/img/structure/B172058.png)








